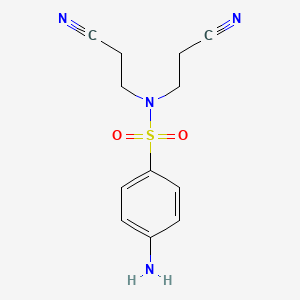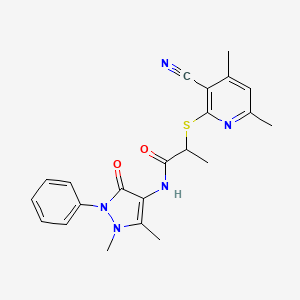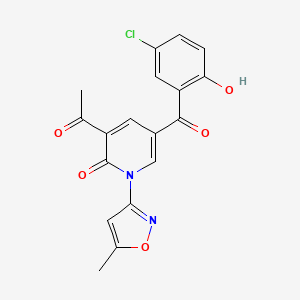
4-Amino-N,N-bis-(2-cyano-ethyl)-benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-N,N-bis-(2-cyano-ethyl)-benzenesulfonamide, commonly known as ACES, is a zwitterionic buffering agent widely used in biological and biochemical research. It is a sulfonamide-based compound that is commonly used as a buffering agent in physiological and biochemical experiments. The compound has a pKa value of 7.0, which makes it an effective buffer for a wide range of applications. ACES is a highly soluble and stable compound that has found its use in various research applications.
作用机制
ACES acts as a zwitterionic buffer, which means that it can accept or donate protons depending on the pH of the solution. The compound has a pKa value of 7.0, which makes it an effective buffer for physiological and biochemical experiments. ACES can maintain a stable pH in the range of 6.5 to 8.0, which is ideal for many biological and biochemical reactions.
Biochemical and Physiological Effects:
ACES does not have any significant biochemical or physiological effects on cells or tissues. It is a non-toxic compound that is widely used in various research applications. However, it is important to note that the concentration of ACES used in experiments should be carefully controlled to avoid any potential interference with the biological system being studied.
实验室实验的优点和局限性
ACES has several advantages as a buffering agent in lab experiments. It has a high solubility and stability, which makes it easy to handle and store. The compound is also relatively inexpensive and readily available. ACES is an effective buffer for a wide range of pH values, which makes it suitable for many biological and biochemical reactions.
One limitation of ACES is that it has a relatively narrow buffering range compared to other buffering agents. The compound is not effective as a buffer below pH 6.5 or above pH 8.0. Additionally, the use of ACES may interfere with certain assays or experiments, such as those involving metal ions or certain enzymes.
未来方向
There are several future directions for the use of ACES in scientific research. One potential application is in the development of new drug delivery systems. ACES has been shown to enhance the solubility and stability of certain drugs, which could potentially improve their efficacy and reduce side effects.
Another potential direction is in the study of protein-ligand interactions. ACES has been used as a buffer in several studies investigating the binding of small molecules to proteins. Further research could explore the use of ACES in the development of new drugs or therapies.
In conclusion, 4-Amino-N,N-bis-(2-cyano-ethyl)-benzenesulfonamide is a widely used buffering agent in biological and biochemical research. It is a stable and effective buffer that has found its use in various applications. While it has some limitations, ACES remains a valuable tool for researchers in the field of life sciences.
合成方法
ACES can be synthesized by reacting 4-aminobenzenesulfonamide with acrylonitrile in the presence of a base such as triethylamine. The reaction results in the formation of ACES, which can be purified by recrystallization or chromatography.
科学研究应用
ACES is widely used as a buffering agent in various biological and biochemical research applications. It is commonly used in cell culture media, protein purification, and enzyme assays. ACES is also used as a buffer in electrophoresis and chromatography techniques. The compound has found its use in the study of protein structure and function, as well as in the investigation of enzyme kinetics.
属性
IUPAC Name |
4-amino-N,N-bis(2-cyanoethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c13-7-1-9-16(10-2-8-14)19(17,18)12-5-3-11(15)4-6-12/h3-6H,1-2,9-10,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMPPOVIDYWBJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)N(CCC#N)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N,N-bis-(2-cyano-ethyl)-benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(4-Ethylpiperazin-1-yl)propylsulfanyl]-1,3-benzothiazole](/img/structure/B7463720.png)

![N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyridine-4-carboxamide](/img/structure/B7463729.png)
![1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7463735.png)
![2-(2-hydroxyphenoxy)-N'-[2-(2-hydroxyphenoxy)acetyl]acetohydrazide](/img/structure/B7463738.png)





![N-(3-fluorophenyl)-4-(2-methoxyethyl)-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide](/img/structure/B7463783.png)

![[4-(3-Methylphenyl)piperazin-1-yl][4-(trifluoromethyl)phenyl]methanone](/img/structure/B7463795.png)
